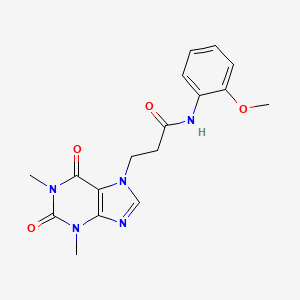![molecular formula C22H21ClN4O2S B14957882 2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol](/img/structure/B14957882.png)
2-[5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-5-[(4-chlorobenzyl)oxy]-4-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL is a complex organic compound that features a thiazole ring, a pyrazole ring, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the thiazole ring through the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound . This intermediate can then be further reacted with appropriate reagents to form the pyrazole and phenol groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would yield amines.
Wissenschaftliche Forschungsanwendungen
2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-METHOXYPHENYL)METHOXY]-4-ETHYLPHENOL
- **2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-BROMOPHENYL)METHOXY]-4-ETHYLPHENOL
Uniqueness
The uniqueness of 2-[5-AMINO-4-(4-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOL-3-YL]-5-[(4-CHLOROPHENYL)METHOXY]-4-ETHYLPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyrazole rings, along with the phenol group, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C22H21ClN4O2S |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
2-[3-amino-4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]-5-[(4-chlorophenyl)methoxy]-4-ethylphenol |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-14-8-16(20-19(21(24)27-26-20)22-25-12(2)11-30-22)17(28)9-18(14)29-10-13-4-6-15(23)7-5-13/h4-9,11,28H,3,10H2,1-2H3,(H3,24,26,27) |
InChI-Schlüssel |
MGOCXJHMCXMENN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)Cl)O)C3=C(C(=NN3)N)C4=NC(=CS4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-oxo-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14957805.png)
![4-(acetylamino)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14957810.png)
![3-(4-chlorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957811.png)
![3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B14957818.png)
![(2-oxo-4-propylchromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B14957823.png)
![4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B14957835.png)

![3-(3,4,5-trimethoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14957844.png)

![1-(4-chlorophenyl)-N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14957864.png)
![7'-[(3,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B14957872.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-pyridyl)-4-quinolinecarboxamide](/img/structure/B14957876.png)
![N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B14957884.png)

